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Compound of Interest

Compound Name: 2,4,5-Tribromotoluene

Cat. No.: B1295338 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

2,4,5-Tribromotoluene (CAS No. 3278-88-4), a significant compound in various research and

development applications. The following sections detail its mass spectrometry, infrared, and

nuclear magnetic resonance data, along with generalized experimental protocols for these

analytical techniques. This document is intended for researchers, scientists, and professionals

in drug development and related fields.

Mass Spectrometry (MS)
The mass spectrum of 2,4,5-Tribromotoluene obtained by electron ionization (EI) reveals a

characteristic fragmentation pattern dominated by the isotopic distribution of the three bromine

atoms. The most abundant peaks from the mass spectrum available in the NIST WebBook are

summarized in Table 1.[1] The molecular ion peak cluster, showing the typical isotopic pattern

for three bromine atoms, is clearly visible.

Table 1: Key Mass Spectrometry Data for 2,4,5-Tribromotoluene
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m/z Relative Intensity (%) Proposed Fragment

328 100 [M]+ (Molecular Ion)

330 98 [M+2]+

326 76 [M-2]+

249 30 [M-Br]+

251 30 [M-Br+2]+

170 45 [M-2Br]+

89 40 [C7H5]+

Note: The relative intensities are approximate and are based on the visual inspection of the

spectrum from the NIST WebBook.[1]

Infrared (IR) Spectroscopy
The infrared spectrum of 2,4,5-Tribromotoluene provides insights into its molecular structure

and functional groups. While a detailed peak list is not readily available in public databases, the

NIST WebBook indicates the availability of an IR spectrum. General characteristic absorption

bands for a compound with this structure are expected in the regions detailed in Table 2.

Table 2: Expected Infrared Absorption Bands for 2,4,5-Tribromotoluene

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic ring

2950-2850 C-H stretch Methyl group

1600-1450 C=C stretch Aromatic ring

1450-1375 C-H bend Methyl group

1200-1000 C-H in-plane bend Aromatic ring

900-675 C-H out-of-plane bend Aromatic ring

Below 800 C-Br stretch Aryl bromide
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for 2,4,5-Tribromotoluene, including chemical

shifts and coupling constants, are not widely available in public spectral databases. For

structurally similar compounds, the following spectral characteristics would be anticipated.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4,5-Tribromotoluene is expected to show two distinct signals in

the aromatic region and one signal for the methyl group. The chemical shifts and multiplicities

would be influenced by the substitution pattern of the bromine atoms on the aromatic ring.

Table 3: Predicted ¹H NMR Data for 2,4,5-Tribromotoluene

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.5 Singlet 1H Aromatic H

~ 7.2 Singlet 1H Aromatic H

~ 2.4 Singlet 3H -CH₃

¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Due to the lack of symmetry, seven distinct signals are expected.

Table 4: Predicted ¹³C NMR Data for 2,4,5-Tribromotoluene

Chemical Shift (ppm) Assignment

~ 140-130 Aromatic C-Br & C-CH₃

~ 135-125 Aromatic C-H

~ 20-25 -CH₃

Experimental Protocols
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While specific experimental details for the cited data are not available, the following sections

describe generalized protocols for the spectroscopic analysis of solid aromatic compounds like

2,4,5-Tribromotoluene.

Mass Spectrometry (GC-MS)
A common method for analyzing solid organic compounds is Gas Chromatography-Mass

Spectrometry (GC-MS).

Sample Preparation: A dilute solution of 2,4,5-Tribromotoluene is prepared in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Conditions: A capillary column suitable for separating aromatic compounds (e.g., a DB-

5ms column) is employed. The oven temperature is programmed to ramp from a low initial

temperature to a final temperature to ensure good separation. The injector temperature is set

high enough to ensure complete vaporization of the sample.

MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. Data is

collected over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method or the thin-film method is typically used.

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide

(KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Thin-Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is

placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a

thin film of the solid on the plate.

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is

recorded over the mid-IR range (typically 4000-400 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectra are typically recorded on a Fourier-transform NMR spectrometer.

Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

Data Acquisition: For ¹H NMR, standard pulse sequences are used to obtain the spectrum.

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a

series of singlets for each unique carbon atom.

Visualization of Spectroscopic Workflow
The general workflow for obtaining and analyzing spectroscopic data for a chemical compound

is illustrated in the following diagram.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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